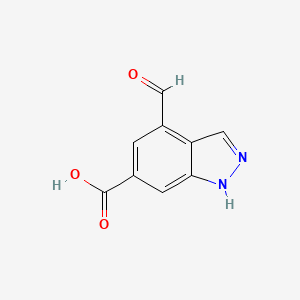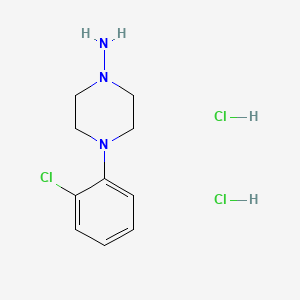![molecular formula C7H14ClF2NO B13543082 2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-olhydrochloride](/img/structure/B13543082.png)
2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-olhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol hydrochloride is a chemical compound with the molecular formula C7H13F2NO·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains two fluorine atoms and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrrolidine ring using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes, modified pyrrolidine derivatives
Substitution: Various substituted pyrrolidine derivatives
科学的研究の応用
2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and hydroxyl group play a crucial role in its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context. Additionally, it can interact with receptors to influence cellular signaling pathways.
類似化合物との比較
Similar Compounds
- **2-[(2S)-4,4-difluoropyrrolidin-2-yl]ethanol
- **2-[(2S)-4,4-difluoropyrrolidin-2-yl]methanol
- **2-[(2S)-4,4-difluoropyrrolidin-2-yl]butan-2-ol
Uniqueness
2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol hydrochloride is unique due to the presence of both fluorine atoms and a hydroxyl group on the pyrrolidine ring. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C7H14ClF2NO |
|---|---|
分子量 |
201.64 g/mol |
IUPAC名 |
2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C7H13F2NO.ClH/c1-6(2,11)5-3-7(8,9)4-10-5;/h5,10-11H,3-4H2,1-2H3;1H/t5-;/m0./s1 |
InChIキー |
RSENNMQCDLHFQR-JEDNCBNOSA-N |
異性体SMILES |
CC(C)([C@@H]1CC(CN1)(F)F)O.Cl |
正規SMILES |
CC(C)(C1CC(CN1)(F)F)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide](/img/structure/B13543003.png)
![ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13543016.png)
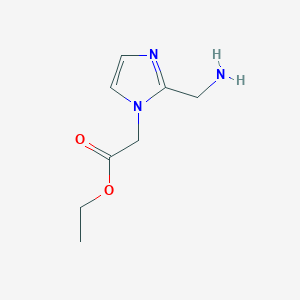
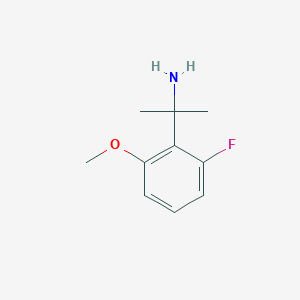
![1-[(Tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylicacid](/img/structure/B13543026.png)

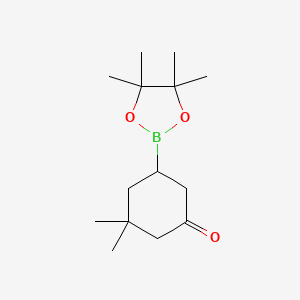


![ethyl4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylatehydrochloride](/img/structure/B13543067.png)
![5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B13543071.png)
